3,3-Dimethoxypropanehydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethoxypropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-9-5(10-2)3-4(8)7-6/h5H,3,6H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXQFXAVQLEGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)NN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Dimethoxypropanehydrazide
Direct Synthesis Routes from Precursor Compounds
The most direct approaches to synthesizing 3,3-Dimethoxypropanehydrazide would involve the formation of the hydrazide moiety from a suitable carboxylic acid derivative, such as an ester or acyl chloride, or through the reaction of a precursor with hydrazine (B178648).
Ester Aminolysis and Amidification Approaches
A primary and straightforward method for the formation of hydrazides is the reaction of an ester with hydrazine. This reaction, a specific type of aminolysis, involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.
For the synthesis of this compound, the logical precursor would be a methyl or ethyl ester of 3,3-dimethoxypropanoic acid. The general reaction is as follows:
Step 1: Nucleophilic Attack: Hydrazine (H₂N-NH₂) acts as a nucleophile, attacking the carbonyl carbon of the 3,3-dimethoxypropanoate ester.
Step 2: Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Step 3: Leaving Group Departure: The alkoxy group (e.g., -OCH₃ or -OCH₂CH₃) is eliminated, and after a proton transfer, the this compound is formed along with an alcohol byproduct. chemistrysteps.com
While this reaction is theoretically sound, the aminolysis of esters can be sluggish and may require elevated temperatures or extended reaction times, especially with unactivated esters. google.com The reactivity can be influenced by the choice of solvent and the specific ester used.
A hypothetical synthesis route could start from 3,3-dimethoxypropionaldehyde, which is derived from acrolein dimethyl acetal (B89532). vulcanchem.com The aldehyde would first need to be oxidized to the corresponding carboxylic acid, then esterified, and finally reacted with hydrazine.
Hydrazinolysis of Methyl Propiolates or Analogous Electrophiles
Hydrazinolysis, the cleavage of a bond by reaction with hydrazine, is a key reaction in forming hydrazides. ysu.am The reaction of methyl propiolate with hydrazine derivatives is a known method for synthesizing pyrazole (B372694) derivatives, but a direct synthesis of a saturated hydrazide like this compound from an unsaturated precursor like methyl propiolate is not a direct pathway.
However, a more relevant approach involves the hydrazinolysis of a suitable ester, as described in the previous section. Studies on the hydrazinolysis of various methyl esters have shown that reaction conditions such as solvent, temperature, and reaction time are critical factors in determining the final product and yield. ysu.am For instance, the hydrazinolysis of methyl 3-(4-allyl-3-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoates demonstrates that the reaction can be sensitive to these parameters. ysu.am
A plausible synthetic pathway for this compound would therefore involve the reaction of a methyl 3,3-dimethoxypropanoate with hydrazine hydrate (B1144303) in a suitable solvent, such as an alcohol, with careful control of the reaction temperature to ensure the formation of the desired hydrazide and minimize side reactions.
Optimized and Emerging Synthetic Pathways
To overcome the potential sluggishness of direct ester aminolysis and to improve efficiency and scalability, catalyst-mediated strategies and continuous flow techniques are being explored for amide and hydrazide synthesis.
Evaluation of Catalyst-Mediated Synthetic Strategies
The direct amidation of esters can be significantly accelerated through the use of catalysts. While specific examples for this compound are not available, general advancements in this area are highly relevant.
Lewis acid catalysts , such as those based on iron (e.g., FeCl₃), can activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine or hydrazine. mdpi.com This approach can lead to higher yields and milder reaction conditions.
Metal-catalyzed reactions using elements like nickel have also been developed for the direct amidation of methyl esters, showing broad functional group tolerance. mdpi.com These systems typically involve a metal complex with a specific ligand that facilitates the reaction.
Another approach involves the use of non-metallic catalysts . For example, cyanide has been reported as an efficient and mild catalyst for the aminolysis of esters. google.com
The table below summarizes some catalyst systems that have been used for the aminolysis of esters, which could potentially be adapted for the synthesis of this compound.
| Catalyst System | Ester Type | Amine Type | Conditions | Potential Applicability |
| Ni(cod)₂ / IPr | Methyl esters (aryl and alkyl) | Primary and secondary aliphatic amines, anilines | Toluene, 140°C, 16h | High, offers broad scope. mdpi.com |
| FeCl₃ | Methyl and ethyl esters | Primary and secondary amines | Solvent-free or in toluene, 60-120°C | Potentially effective for activating the ester. mdpi.com |
| Cu-Mn spinel oxide | Ethyl esters | Primary and secondary amines | THF, 80°C, air | Offers mild oxidative conditions. mdpi.com |
| Cyanide | Various esters | Amines | Mild conditions | An effective non-metallic option. google.com |
This table is generated based on general findings in catalyst-mediated amidation and does not represent specific results for this compound.
Exploration of Continuous Flow Synthesis Techniques for Scale-Up and Efficiency
Continuous flow synthesis has emerged as a powerful technology in chemical manufacturing, offering advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov For the synthesis of hydrazides and related compounds, flow chemistry can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
The synthesis of various compounds, including N-arylhydroxylamines and pyrazoles, has been successfully demonstrated using continuous flow systems. mdpi.comrsc.org For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been achieved with high selectivity using a Pt/C catalyst in a continuous flow reactor. mdpi.com Similarly, the synthesis of β-hydroxyethyl hydrazine from ethylene (B1197577) oxide and hydrazine hydrate has been studied in a miniaturized flow system to control side reactions. rsc.org
Applying this to this compound, a continuous flow process could be designed where a stream of methyl 3,3-dimethoxypropanoate in a suitable solvent is mixed with a stream of hydrazine. This mixture would then pass through a heated reactor, possibly packed with a solid-supported catalyst, to promote the reaction. The product stream would then be collected, and the desired compound could be isolated through purification.
The potential benefits of a continuous flow approach for synthesizing this compound include:
Enhanced Safety: Better control over exothermic reactions.
Improved Yield and Selectivity: Precise control of reaction conditions minimizes byproduct formation.
Scalability: The process can be easily scaled up by running the system for longer periods or by using larger reactors.
Automation: Flow systems can be automated for continuous production.
While specific experimental data for the continuous flow synthesis of this compound is not currently available, the principles and successes in related areas strongly suggest its feasibility and potential advantages.
Reactivity Profiles and Comprehensive Chemical Transformations of 3,3 Dimethoxypropanehydrazide
Reactions Involving the Hydrazide Moiety
The hydrazide group is a potent nucleophile due to the alpha-effect, where the presence of adjacent atoms with lone pairs of electrons (in this case, the two nitrogen atoms) enhances nucleophilicity. This makes the terminal nitrogen atom of the hydrazide particularly reactive towards electrophilic centers.
One of the most fundamental reactions of hydrazides is their condensation with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via nucleophilic attack of the terminal hydrazide nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield a new carbon-nitrogen double bond.
The reaction of 3,3-dimethoxypropanehydrazide with aldehydes or ketones under neutral or mildly acidic conditions leads to the formation of N-acylhydrazones. These compounds are characterized by the -C=N-NH-C=O functional group. The reaction is typically reversible and is driven to completion by the removal of water.
Reaction with Aldehydes and Ketones: this compound reacts with a variety of aldehydes and ketones to furnish the corresponding hydrazones. The general reaction scheme is as follows:
R¹C(=O)R² + H₂NNHC(=O)CH₂CH(OCH₃)₂ → R¹R²C=NNHC(=O)CH₂CH(OCH₃)₂ + H₂O
The stability of the resulting hydrazone is influenced by the nature of the substituents on the carbonyl compound. Aromatic aldehydes, for instance, form highly conjugated and stable hydrazones.
Should an excess of the carbonyl compound be used, or if the reaction is carried out with a simple hydrazine (B178648), azines can be formed. However, with a hydrazide, the formation of the N-acylhydrazone is the predominant pathway.
Table 1: Illustrative Examples of Hydrazone Formation from this compound
This table presents hypothetical examples of hydrazones that would be expected from the reaction of this compound with various carbonyl compounds, based on general chemical principles.
| Carbonyl Compound | Product Hydrazone |
| Benzaldehyde | N'-(phenylmethylene)-3,3-dimethoxypropanehydrazide |
| Acetone | N'-(propan-2-ylidene)-3,3-dimethoxypropanehydrazide |
| Cyclohexanone | N'-(cyclohexylidene)-3,3-dimethoxypropanehydrazide |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-3,3-dimethoxypropanehydrazide |
The hydrazide moiety is a key building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. These reactions typically involve the condensation of the hydrazide with a bifunctional electrophile, leading to the formation of a stable ring system.
####### 3.1.1.2.1. Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized through the cyclocondensation of hydrazines or hydrazides with 1,3-dicarbonyl compounds. This is a classic and widely used method in heterocyclic chemistry. msu.edu The reaction of this compound with a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, is expected to proceed via initial hydrazone formation, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. uni-due.debritannica.com
The general reaction involves the nucleophilic attack of the hydrazide on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation to form the heterocyclic ring. uomus.edu.iq
Table 2: Hypothetical Pyrazole Derivatives from this compound
This table illustrates the expected pyrazole products from the reaction of this compound with representative 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Compound | Expected Pyrazole Product |
| Acetylacetone | 1-(3,3-dimethoxypropanoyl)-3,5-dimethyl-1H-pyrazole |
| Ethyl acetoacetate | 1-(3,3-dimethoxypropanoyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Dibenzoylmethane | 1-(3,3-dimethoxypropanoyl)-3,5-diphenyl-1H-pyrazole |
####### 3.1.1.2.2. Synthesis of Pyrimidine (B1678525) Derivatives via Analogous Pathways
Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. While the direct synthesis of pyrimidines from hydrazides is less common than that of pyrazoles, analogous cyclocondensation strategies can be envisaged. The synthesis of pyrimidine rings often involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a dinucleophile containing a N-C-N fragment, such as urea (B33335) or guanidine. academie-sciences.fr
However, the hydrazide moiety itself is not a direct precursor for the pyrimidine ring in the same way it is for pyrazoles. The synthesis would likely require a multi-step sequence where the hydrazide is first converted into a suitable intermediate containing the necessary N-C-N backbone before cyclization. For instance, reaction with a cyanate (B1221674) could potentially form an intermediate that could then undergo cyclization with a 1,3-dicarbonyl compound. Due to the lack of direct and established pathways, specific examples are not provided.
####### 3.1.1.2.3. Formation of Other Nitrogen-Containing Heterocycles (e.g., Triazoles)
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. There are two common isomers: 1,2,3-triazoles and 1,2,4-triazoles. The synthesis of 1,2,4-triazoles can be achieved from hydrazides. A common method involves the reaction of a hydrazide with an imidate or a similar one-carbon synthon that provides the third nitrogen and the carbon atom of the ring.
A hypothetical route to a 1,2,4-triazole (B32235) derivative from this compound could involve its reaction with an N-acylimidate or a similar reagent, followed by cyclization. rsc.org For example, reaction with dimethylformamide dimethyl acetal (B89532) could potentially lead to an intermediate that, upon treatment with an amine, could cyclize to a 1,2,4-triazole.
Another approach for the synthesis of 1,2,3-triazoles is the well-known azide-alkyne Huisgen cycloaddition. libretexts.org In this case, the hydrazide would first need to be converted to an azide, a transformation that is not straightforward and would likely involve harsh conditions that could affect the dimethoxypropane moiety.
Cyclocondensation Reactions for Heterocyclic Ring Formation
Synthesis of Pyrimidine Derivatives via Analogous Pathways
Acylation and Alkylation Reactions at the Hydrazide Nitrogen Atoms
Transformations Involving the Geminal Dimethoxy Acetal Group
The geminal dimethoxy acetal in this compound serves as a protected form of an aldehyde. Its reactivity is characterized by its stability under basic and neutral conditions and its lability in the presence of acid.
The most characteristic reaction of the acetal group is its hydrolysis under acidic conditions to reveal the parent carbonyl group. libretexts.org In the case of this compound, this hydrolysis would yield a malonaldehyde-hydrazide derivative. The reaction proceeds via protonation of one of the methoxy (B1213986) oxygens, followed by the loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. researchgate.net This intermediate is then attacked by water, and subsequent deprotonation gives the hemiacetal, which further hydrolyzes to the aldehyde. The kinetics of hydrolysis for similar acyclic acetals, such as 2,2-dimethoxypropane, have been studied and are first-order in both the acetal and the acid catalyst. rsc.orgosti.gov
Acetals can undergo transacetalization in the presence of an acid catalyst and an excess of another alcohol or a diol. chemicalbook.comscielo.br This reaction is an equilibrium process where the original alkoxy groups are exchanged for new ones. chemicalbook.com Reacting this compound with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively). orgsyn.orgresearchgate.netscielo.br This transformation is often used to introduce different protecting groups or to create more complex, rigid structures. The reaction is driven to completion by removing the methanol byproduct, often by distillation. chemicalbook.com
A key feature of the acetal group is its stability under a wide range of non-acidic conditions. Acetals are generally unreactive towards bases, nucleophiles, organometallic reagents (like Grignard reagents), and reducing agents such as lithium aluminum hydride. rsc.org This stability allows for selective reactions to be performed on the hydrazide moiety without affecting the acetal. For example, the hydrazide can be acylated, alkylated, or reduced while the acetal remains intact, provided acidic conditions are avoided. This orthogonality makes this compound a useful bifunctional building block.
Transacetalization Reactions with Various Alcohols and Diols
Cascade and Multicomponent Reactions Incorporating this compound
The dual functionality of this compound makes it an ideal substrate for cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation. nih.govbeilstein-journals.orgresearchgate.net
Multicomponent Reactions (MCRs): Hydrazides are known to participate in powerful MCRs such as the Ugi and Petasis reactions.
Ugi Reaction: In the Ugi four-component reaction, a carbonyl compound, an amine, an isocyanide, and a carboxylic acid combine to form a bis-amide. Hydrazides can be used as the amine component, leading to the formation of α-hydrazino amides or related structures. nih.govacs.org The use of N-Boc protected hydrazine in the Ugi-tetrazole reaction is a known strategy. nih.gov
Petasis Reaction: The Petasis borono-Mannich reaction is a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid. Hydrazides can serve as the amine component, enabling the synthesis of complex substituted hydrazines. mdpi.commdpi.comijpsr.com
Cascade Reactions: A cascade reaction can be initiated at either functional group. For instance, acid-catalyzed hydrolysis of the acetal can unmask the aldehyde, which can then undergo an intramolecular reaction with the hydrazide moiety or an intermolecular reaction with another reagent in the pot. An example is the formation of 1,3,4-oxadiazoles from the reaction of hydrazides with orthoesters (which can be considered acetal equivalents) under acidic conditions. researchgate.netmdpi.commdpi.comnih.govscispace.com This reaction involves initial acylation of the hydrazide followed by cyclization and dehydration.
Table 3: Potential Multicomponent and Cascade Reactions
| Reaction Name | Components | Potential Product from this compound | Ref. |
|---|---|---|---|
| Ugi Reaction | Isocyanide, Aldehyde, Carboxylic Acid | Substituted α-hydrazino amide derivative | nih.govacs.org |
| Petasis Reaction | Boronic Acid, Aldehyde | Substituted hydrazine derivative | mdpi.commdpi.comijpsr.com |
| Oxadiazole Synthesis | Triethyl Orthoformate, Acid Catalyst | 2-Substituted-5-(2,2-dimethoxyethyl)-1,3,4-oxadiazole | mdpi.comscispace.com |
| Cascade Cyclization | Acid-catalyzed hydrolysis followed by intramolecular condensation | Pyrazolidinone derivative | nih.govresearchgate.net |
Annulation Reactions for the Construction of Fused Polycyclic Scaffolds
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of polycyclic system synthesis. For this compound, this could hypothetically proceed through an initial reaction of the hydrazide moiety, followed by activation of the dimethoxypropane part.
For instance, the hydrazide could react with a suitable electrophile to form an intermediate, which then undergoes an intramolecular cyclization involving the latent dicarbonyl functionality. The generation of fused polycyclic scaffolds would require the use of starting materials that already contain one or more rings.
While direct examples are scarce, related chemistry provides a basis for speculation. For example, the Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. pharmajournal.net In principle, under acidic conditions, this compound could undergo a self-condensation or react with another dicarbonyl-containing molecule to form pyrazole-based structures, which can be key components of fused polycyclic systems.
A hypothetical reaction pathway for the formation of a fused pyrazole system is presented below. This remains a theoretical projection as specific literature examples are not available.
| Reactant 1 | Reactant 2 | Conditions | Hypothetical Product |
| This compound | Cyclic 1,3-Diketone | Acid catalyst, Heat | Fused Pyrazole Derivative |
This table illustrates a potential, though not experimentally verified, annulation reaction. The successful synthesis would depend on carefully controlled reaction conditions to manage the deprotection of the acetal and subsequent cyclization.
One-Pot Synthetic Strategies and Atom Economy
A hypothetical one-pot reaction could involve the initial reaction of the hydrazide with an electrophile, followed by the addition of an acid to catalyze the hydrolysis of the acetal and subsequent intramolecular cyclization. Such a process would, in theory, be highly atom-economical if all parts of the reactants are incorporated into the final product.
Atom economy is a key concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The formula for atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For any hypothetical one-pot reaction involving this compound, the atom economy would be maximized if all atoms from the hydrazide and the reaction partner(s) are part of the final fused polycyclic scaffold, with minimal or no byproducts. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. pharmajournal.net
An illustrative, albeit theoretical, one-pot synthesis is outlined below:
| Reactant A | Reactant B | Catalyst/Reagent | Sequential Steps in One Pot | Hypothetical Product | Theoretical Atom Economy |
| This compound | α,β-Unsaturated Ketone | Base, then Acid | 1. Michael addition of hydrazide. 2. Acid-catalyzed hydrolysis and cyclization. | Fused Heterocyclic System | High (if addition/cycloaddition) |
It is crucial to reiterate that the specific reactions and data presented here are based on established principles of organic reactivity and are intended to be illustrative due to the lack of direct, published research on this compound for these specific applications. Further experimental investigation is required to validate these potential synthetic routes.
Strategic Applications of 3,3 Dimethoxypropanehydrazide in Advanced Organic Synthesis
3,3-Dimethoxypropanehydrazide as a Versatile C3 Synthon
This compound serves as a valuable three-carbon (C3) building block, or synthon, in the field of organic synthesis. Its structure, featuring a propane (B168953) backbone with two methoxy (B1213986) groups at the third carbon and a hydrazide functional group, provides multiple reactive sites for constructing more complex molecules. The dimethoxy acetal (B89532) acts as a protected aldehyde, which can be revealed under specific conditions, while the hydrazide moiety offers nucleophilic and coupling capabilities.
Target-oriented synthesis (TOS) focuses on the creation of a specific, often complex, molecule with a predetermined biological target. nih.gov In this context, this compound can be a crucial starting material or intermediate. Its C3 framework can be strategically incorporated into the target structure. For instance, the hydrazide group can participate in reactions to form larger assemblies, a key step in fragment-based drug discovery where smaller molecular fragments are combined to create lead compounds. frontiersin.org
The protected aldehyde functionality of the dimethoxy acetal allows for its introduction early in a synthetic sequence, with the aldehyde being unmasked at a later stage for further transformations. This is particularly useful in multi-step syntheses where the reactivity of a free aldehyde would interfere with other desired reactions. The hydrazide group is also a versatile handle for fragment coupling, readily reacting with electrophiles like acyl chlorides or participating in cyclization reactions to form heterocyclic structures.
A variety of C3 synthons are available to organic chemists, each with its own unique reactivity profile and accessibility. nsf.govnih.govrsc.orgrsc.orgnih.gov this compound offers distinct advantages over some of these alternatives.
| C3 Synthon | Reactivity | Accessibility/Handling |
| This compound | The acetal provides a stable, protected aldehyde. The hydrazide is a good nucleophile and useful for forming heterocycles. | Can be prepared from acrolein dimethyl acetal and hydrazine (B178648). vulcanchem.com |
| Acrolein | Highly reactive α,β-unsaturated aldehyde, susceptible to both 1,2- and 1,4-addition. Can be difficult to control selectivity. | Volatile and highly toxic, requiring careful handling. |
| Propargyl Alcohol | Contains a reactive alkyne and a hydroxyl group, allowing for a variety of transformations. | Readily available, but can be flammable. |
| Allyl Bromide | A reactive alkylating agent, useful for introducing an allyl group via nucleophilic substitution. | Lachrymatory and toxic, requiring handling in a fume hood. |
| Cyclopropenones | Strained ring system that can be activated by phosphines to act as a C3 synthon in annulation reactions. nsf.govrsc.org | Specialized reagents, may require multi-step synthesis. |
| Mucohalic Acid | Can act as a C3 synthon in multicomponent reactions to form fused azapolycycles. rsc.org | A specialized reagent for specific types of transformations. |
This table provides a comparative overview of different C3 synthons used in organic synthesis.
Its Role in Target-Oriented Synthesis and Fragment Coupling
Application in the Construction of Diverse Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one non-carbon atom (heteroatom) such as nitrogen, oxygen, or sulfur, are of immense importance in chemistry. uomus.edu.iq They form the core structures of many pharmaceuticals, agrochemicals, and materials. mdpi.com this compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles due to its hydrazide functionality. vulcanchem.com
The hydrazide group of this compound can readily undergo cyclization reactions with various reagents to form a wide array of bioactive heterocyclic systems. mdpi.comsemanticscholar.orgnih.govfrontiersin.org For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles, a class of compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. Furthermore, condensation with dicarbonyl compounds or their equivalents can yield pyridazines and other nitrogen-containing ring systems. semanticscholar.org The ability to introduce a C3 side chain with a masked aldehyde offers further opportunities for post-cyclization modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. Many bioactive molecules contain heterocyclic rings, and the development of new synthetic routes to these structures is an active area of research. mdpi.comsemanticscholar.orgnih.govfrontiersin.orgresearchgate.net
The applications of heterocyclic compounds extend beyond medicine into materials science, where they are used in the development of dyes, polymers, and electronic materials. numberanalytics.com The construction of novel heterocyclic scaffolds is crucial for creating materials with desired properties. numberanalytics.comd-nb.inforsc.org The reactivity of this compound can be harnessed to create unique heterocyclic structures that can serve as building blocks for larger polymeric systems or as functional components in materials. For instance, the nitrogen atoms in the resulting heterocycles can act as ligands for metal coordination, leading to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis. The ability to introduce functionality through the protected aldehyde group allows for the tuning of the electronic and physical properties of the resulting materials.
Synthesis of Bioactive Heterocycles
Role in Asymmetric Synthesis and Chiral Induction
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. cardiff.ac.ukucd.iemdpi.com While there is limited specific information in the provided search results on the direct use of this compound in asymmetric synthesis, its functional groups suggest potential applications.
The hydrazide moiety could be derivatized with a chiral auxiliary. This chiral auxiliary would direct the stereochemical outcome of subsequent reactions, a common strategy in asymmetric synthesis. After the desired stereocenter is created, the chiral auxiliary can be removed.
Another potential avenue is the use of the aldehyde, once deprotected, in a chiral catalyst-controlled reaction. Organocatalysis, for example, often employs chiral amines to activate aldehydes and direct the stereochemical course of a reaction. cardiff.ac.uk The C3 backbone of this compound could be incorporated into a molecule that then undergoes a key asymmetric transformation.
Further research would be needed to fully explore the potential of this compound as a tool in the field of asymmetric synthesis.
Derivatization to Chiral Auxiliaries
Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products. wikipedia.orgthieme-connect.com These optically active compounds are temporarily attached to a substrate, direct the stereochemical course of a reaction, and are subsequently removed. wikipedia.org The hydrazide functionality of this compound makes it an ideal candidate for derivatization into a chiral auxiliary, analogous to the highly successful (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) systems. thieme-connect.comwikipedia.org
The synthesis of such an auxiliary would begin with a chiral precursor. For instance, a chiral amino acid like proline could be converted into a chiral version of this compound. The resulting chiral hydrazide would then be condensed with a prochiral ketone or aldehyde to form a chiral hydrazone. The inherent chirality of the auxiliary, combined with its structural features, would then direct subsequent reactions.
In a typical application, such as the alkylation of a ketone, the chiral hydrazone formed from the auxiliary and the ketone would be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a rigid, chelated azaenolate. thieme-connect.comacs.org The chiral environment created by the auxiliary sterically shields one face of the azaenolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. acs.org This process results in the formation of a new carbon-carbon bond with a high degree of stereocontrol. Finally, cleavage of the hydrazone, often by ozonolysis or mild acid hydrolysis, would release the enantiomerically enriched α-alkylated ketone and recover the chiral auxiliary. wikipedia.org
Table 1: Representative Asymmetric α-Alkylation of Ketone Hydrazones using SAMP/RAMP Auxiliaries This table presents typical results for the well-established SAMP/RAMP methodology, which serves as a model for the potential application of a chiral derivative of this compound.
| Entry | Ketone | Electrophile | Auxiliary | Product Diastereomeric Excess (de) [%] | Reference |
| 1 | Cyclohexanone | Methyl iodide | SAMP | 95 | scispace.com |
| 2 | Cyclohexanone | Propyl iodide | SAMP | 94 | thieme-connect.com |
| 3 | Diethyl ketone | Benzyl bromide | RAMP | >98 | researchgate.net |
| 4 | Acetone | Ethyl iodide | SAMP | 96 | thieme-connect.com |
| 5 | Oxetan-3-one | Allyl bromide | RAMP | 88 | acs.org |
Utilization as Ligands in Enantioselective Catalysis
The nitrogen atoms of the hydrazide group in this compound possess lone pairs of electrons, making them potential coordination sites for metal centers. naturalspublishing.com By incorporating a chiral element, derivatives of this compound could serve as effective ligands in transition metal-catalyzed enantioselective reactions. Chiral hydrazide and hydrazone-based ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations and cross-coupling reactions. acs.orgacs.org
A chiral derivative of this compound could be synthesized and complexed with a suitable metal precursor, such as palladium, nickel, or iridium. acs.orgresearchgate.netrsc.org The resulting chiral catalyst could then be applied to reactions like the asymmetric hydrogenation of prochiral olefins or imines. One of the most efficient methods for producing chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. acs.org In a hypothetical scenario, a catalyst derived from a chiral this compound ligand could effectively reduce a prochiral hydrazone to a valuable chiral hydrazine with high enantioselectivity. acs.org The dimethoxypropyl tail of the ligand could influence the steric and electronic properties of the catalytic pocket, potentially enhancing selectivity and activity.
For example, palladium complexes with chiral pyridine-hydrazone ligands have been shown to catalyze the enantioselective addition of arylboronic acids to hydrazones, yielding α-aryl α-hydrazino phosphonates with excellent enantiomeric excess. rsc.org Similarly, nickel complexes featuring chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of cyclic N-acyl hydrazones. acs.org
Table 2: Examples of Enantioselective Catalysis using Hydrazide/Hydrazone-Based Ligands This table showcases results from systems analogous to what might be achieved with a chiral ligand derived from this compound.
| Entry | Reaction Type | Metal/Ligand System | Substrate | Enantiomeric Excess (ee) [%] | Reference |
| 1 | Asymmetric Hydrogenation | Ni-(S,S)-Ph-BPE | Cyclic N-Acyl Hydrazone | >99 | acs.org |
| 2 | Aryl-Aryl Cross-Coupling | Pd / Chiral Bis-hydrazone | 1-Naphthyldimethylsilanolate | 94 | acs.org |
| 3 | Addition of Arylboronic Acid | Pd(TFA)₂ / Pyridine-hydrazone | Formylphosphonate-derived hydrazone | 99 | rsc.org |
| 4 | Asymmetric Hydrazone Reduction | Engineered Imine Reductase | Cbz-protected hydrazone | >99 | researchgate.net |
Precursor for Masked Aldehyde Functionalities and Their Subsequent Transformations
The acetal group in this compound is a classic protecting group for an aldehyde functionality. This structure is effectively a "masked" form of malonaldehyde monomethyl acetal hydrazide. Hydrazones, formed from the reaction of hydrazides with aldehydes or ketones, are themselves widely recognized as stable protecting groups for carbonyl compounds. beilstein-journals.orgnumberanalytics.com Thus, this compound can be strategically employed to introduce a protected aldehyde, which can be unmasked or transformed in a later synthetic step. rsc.org
The hydrazide can react with an external aldehyde or ketone to form a hydrazone. This newly formed hydrazone linkage serves as one level of protection, while the original dimethyl acetal protects the latent aldehyde within the molecule's backbone. The true utility comes from the subsequent deprotection or transformation of this masked functionality.
The unmasking of the aldehyde can be achieved under mild acidic conditions, which hydrolyze the acetal to reveal the formyl group. wikipedia.org More strategically, the hydrazone itself can act as a precursor for other functionalities. For example, oxidation of hydrazones can yield diazo compounds, which are exceptionally versatile intermediates for cyclopropanations or carbene insertion reactions. organic-chemistry.org Furthermore, the hydrazone functionality can be cleaved under various oxidative or reductive conditions to regenerate the parent carbonyl compound. beilstein-journals.org
This dual-functionality allows for complex, multi-step syntheses where the latent aldehyde can be revealed at a precise moment. For instance, after using the hydrazide portion to direct a stereoselective reaction, the acetal could be hydrolyzed to reveal an aldehyde ready for a subsequent Wittig reaction, aldol (B89426) condensation, or reductive amination. rsc.orgwikipedia.org
Table 3: Representative Transformations of Masked Carbonyls (via Hydrazones) This table illustrates common synthetic transformations starting from hydrazones, which serve as masked carbonyls. This compound could be a precursor to such systems.
| Entry | Starting Hydrazone Type | Reagents/Conditions | Transformation | Product Type | Reference |
| 1 | Ketone SAMP-Hydrazone | 1. LDA, THF, -78°C; 2. R-X | Asymmetric α-Alkylation | Chiral Ketone | thieme-connect.com |
| 2 | Aldehyde Hydrazone | O₃, CH₂Cl₂, -78°C | Oxidative Cleavage | Aldehyde | wikipedia.org |
| 3 | Aldehyde Hydrazone | Aq. Oxalic Acid, Et₂O | Hydrolytic Cleavage | Aldehyde | acs.org |
| 4 | N-Acyl Hydrazone | DABCO, Electrolysis | Oxidative Cyclization | 1,3,4-Oxadiazole | researchgate.net |
| 5 | Aldehyde Hydrazone | AgSCF₃, NBS | C-H Functionalization | SCF₃-containing Hydrazone | beilstein-journals.org |
Spectroscopic and Computational Approaches for Elucidating 3,3 Dimethoxypropanehydrazide Chemistry
Advanced Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations from various NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC), a complete and unambiguous assignment of all proton and carbon atoms can be achieved. mdpi.compitt.edu For 3,3-Dimethoxypropanehydrazide, such analyses would provide definitive evidence for the propanal backbone, the methoxy (B1213986) groups at the 3-position, and the hydrazide moiety. However, specific NMR spectral data, including chemical shifts and coupling constants for this compound, are not available in published literature. rsc.orgresearchgate.net
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sepscience.com These methods are instrumental in identifying characteristic functional groups. americanpharmaceuticalreview.com For this compound, one would expect to observe characteristic stretching and bending vibrations for N-H bonds in the hydrazide group, C-H bonds of the alkyl and methoxy groups, C=O of the hydrazide, and C-O bonds of the methoxy groups. scifiniti.comresearchgate.net While the principles of these techniques are well-understood, specific IR and Raman spectra for this compound have not been reported. spectroscopyonline.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. copernicus.org Analysis of the fragmentation patterns observed in the mass spectrum provides further structural information, revealing how the molecule breaks apart under ionization. nih.gov An HRMS study of this compound would confirm its elemental composition (C₅H₁₂N₂O₃) and provide insights into its structural stability. bruker.comlcms.cz To date, such a study has not been published.
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates
X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. nthu.edu.twictp.itksu.edu.sa While it is a powerful technique, it requires the growth of a suitable single crystal, which can be a significant challenge. nih.govwordpress.com There are no published crystal structures for this compound or its close derivatives in the scientific literature.
Computational Chemistry and Molecular Modeling
In conjunction with experimental methods, computational chemistry offers profound insights into the electronic structure, stability, and reactivity of molecules. researchgate.net
Future Directions and Emerging Research Avenues for 3,3 Dimethoxypropanehydrazide
Exploration of Novel Catalytic Methods for its Synthesis and Functionalization
The synthesis of hydrazides has been significantly advanced through the development of novel catalytic methods. For 3,3-Dimethoxypropanehydrazide, future research could focus on moving beyond traditional condensation reactions to more efficient and selective catalytic processes.
Recent breakthroughs in catalysis offer compelling avenues for exploration. For instance, nickel-catalyzed N-N cross-coupling reactions have emerged as a powerful tool for forming hydrazides from O-benzoylated hydroxamates and a wide range of amines. acs.org This method's compatibility with secondary aliphatic amines is particularly noteworthy. acs.org Another promising approach involves copper-catalyzed reactions, which have been successfully employed for the vinylation and alkynylation of hydrazides, leading to the formation of highly substituted pyrroles and functionalized azadipeptides, respectively. acs.orgacs.org
Organocatalysis also presents a fertile ground for innovation. The use of primary amines as catalysts for the asymmetric α-hydrazination of branched aldehydes has enabled the synthesis of atropisomeric hydrazides with high stereocontrol. researchgate.netnih.gov These catalyst-controlled strategies, often performed in a one-pot sequential manner, allow for the creation of complex chiral molecules from readily available starting materials. researchgate.netnih.gov The functionalization of the hydrazide moiety itself can be achieved through catalytic radical reactions, opening up pathways to novel molecular architectures. researchgate.net
Table 1: Potential Catalytic Strategies for this compound
| Catalytic Method | Potential Application for this compound | Key Advantages |
| Nickel-Catalyzed N-N Coupling | Direct synthesis from precursors other than the corresponding acid or ester. | Broader substrate scope, including aliphatic amines. acs.org |
| Copper-Catalyzed Vinylation/Alkynylation | Functionalization of the hydrazide nitrogen for the synthesis of novel heterocyclic derivatives. | High regioselectivity and access to complex scaffolds. acs.orgacs.org |
| Organocatalytic Amination | Enantioselective synthesis of chiral derivatives of this compound. | High stereocontrol and use of metal-free catalysts. researchgate.netnih.gov |
| Catalytic Radical Functionalization | Introduction of diverse functional groups at various positions of the molecule. | Access to novel chemical space and molecular diversity. researchgate.net |
Development of Green Chemistry Approaches for its Production and Utilization
The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound should prioritize the development of environmentally benign production and utilization methods.
A significant advancement in this area is the use of microwave-assisted synthesis. This solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids has shown to be superior to conventional methods, boasting a significantly lower E-factor (environmental factor), higher atom economy, and improved reaction mass efficiency. niscpr.res.inresearchgate.net Another green approach involves the use of ultrasonic irradiation, which can accelerate reactions and increase yields in the synthesis of hydrazones from hydrazides. ekb.egbohrium.com
The use of reusable and environmentally friendly catalysts is another cornerstone of green chemistry. L-proline, a naturally occurring amino acid, has been effectively used as an organocatalyst for the synthesis of hydrazide derivatives through solvent-free mechanical grinding. mdpi.com This method offers high yields, short reaction times, and the ability to reuse the catalyst for multiple cycles. mdpi.com Furthermore, the development of synthetic routes in "preferred" and "usable" organic solvents, or even in water, can significantly reduce the environmental impact of chemical processes. researchgate.netorganic-chemistry.org
Table 2: Comparison of Conventional vs. Green Synthesis of Hydrazides (General Example)
| Parameter | Conventional Method (Reflux in Solvent) | Green Method (Microwave, Solvent-Free) |
| Reaction Time | 6-9 hours researchgate.net | 60-200 seconds researchgate.net |
| Energy Consumption | High researchgate.net | Significantly Lower researchgate.net |
| E-Factor (kg waste/kg product) | ~4.5 researchgate.net | ~0.3 researchgate.net |
| Atom Economy | ~62.3% researchgate.net | ~79.1% researchgate.net |
| Solvent Use | Significant | None researchgate.net |
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. Integrating the synthesis of this compound and its derivatives into such systems would be a significant step forward.
Solid-phase synthesis has been a cornerstone of automated chemical synthesis, particularly for peptides. The development of stable resin linkers for the synthesis of peptide hydrazides has enabled the automated production of these important building blocks. researchgate.netacs.org These methods often allow for the recycling of the resin, further enhancing their efficiency and cost-effectiveness. acs.org
Continuous flow chemistry offers another powerful platform for the automated and scalable synthesis of chemicals. researchgate.netosti.gov This technique allows for precise control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and straightforward scalability from lab to industrial production. osti.gov The synthesis of acid hydrazides from carboxylic acids has been successfully demonstrated in a continuous flow process, achieving high yields and throughput. osti.gov Applying these principles to this compound could enable its production on a larger scale and facilitate the rapid generation of a library of its derivatives for screening purposes.
Potential Applications in Chemical Biology and Medicinal Chemistry (Focus on molecular interactions, not clinical data)
The hydrazide and related hydrazone functionalities are prevalent in a wide array of biologically active molecules, making this compound an interesting candidate for exploration in chemical biology and medicinal chemistry. researchgate.nethygeiajournal.com The focus of future research in this area should be on understanding its potential molecular interactions with biological targets.
Hydrazide-hydrazone derivatives are known to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules like proteins and nucleic acids. nih.govacs.orgimist.mawikipedia.org The presence of the hydrazide moiety, with its hydrogen bond donors and acceptors, combined with the methoxy (B1213986) groups of this compound, could facilitate specific interactions within the binding pockets of enzymes or receptors.
Molecular docking and other computational tools can be employed to predict the binding affinity and intermolecular interactions of this compound and its derivatives with various protein targets. imist.ma These in silico studies can guide the rational design of new molecules with potentially enhanced biological activity. For instance, hydrazone-based compounds have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, and their binding modes have been elucidated through molecular docking. nih.gov
Furthermore, the field of chemical biology is increasingly focused on the study and manipulation of protein-protein interactions (PPIs). ajwilsonresearch.comnih.gov Small molecules that can stabilize or disrupt PPIs are of great therapeutic interest. rsc.org The unique structural features of this compound could serve as a starting point for the design of molecular probes or modulators of PPIs, particularly those involving hub proteins like 14-3-3. rsc.orgnih.gov
Q & A
Q. What are the key considerations for optimizing the synthesis yield of 3,3-Dimethoxypropanehydrazide in laboratory settings?
- Methodological Answer: Synthesis optimization requires systematic control of reaction parameters:
- Temperature: Maintain precise thermal conditions (e.g., 60–80°C) to balance reaction rate and byproduct formation .
- pH: Adjust to mildly acidic conditions (pH 5–6) to stabilize the hydrazide intermediate and prevent hydrolysis .
- Reagent Ratios: Use stoichiometric excess of hydrazine (1.2–1.5 equivalents) to drive the reaction to completion .
- Monitoring: Employ Thin Layer Chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediate formation .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound and its intermediates?
- Methodological Answer: Structural validation involves multi-technique verification:
- NMR Spectroscopy: Use - and -NMR to confirm proton environments (e.g., methoxy peaks at δ 3.3–3.5 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS): High-resolution ESI-MS ensures molecular ion alignment with theoretical mass (e.g., [M+H] at m/z 209.12) .
- FTIR: Validate functional groups (e.g., C=O stretch at 1650–1700 cm, N-H bend at 1550–1600 cm) .
Q. How does pH control influence the stability of hydrazide derivatives during synthetic procedures?
- Methodological Answer: Hydrazides are pH-sensitive due to their nucleophilic hydrazine moiety:
- Acidic Conditions (pH <5): Risk of protonation leading to reduced reactivity and potential decomposition .
- Neutral to Mildly Alkaline (pH 7–8): Enhances stability but may promote unwanted side reactions (e.g., oxidation). Buffered systems (e.g., phosphate buffer) are recommended for aqueous-phase reactions .
Advanced Research Questions
Q. What mechanistic approaches are employed to elucidate the cyclization pathways of this compound in heterocycle formation?
- Methodological Answer: Cyclization mechanisms are studied via:
- Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., N-H) to probe rate-determining steps .
- Trapping Intermediates: Use of anhydrous conditions and low temperatures to isolate cyclic intermediates (e.g., 1,3,4-oxadiazoles) for NMR analysis .
- Computational Modeling: DFT calculations to map energy barriers for ring closure versus alternative pathways .
Q. How can computational modeling be integrated with experimental data to predict reaction outcomes of hydrazide-based condensations?
- Methodological Answer: A hybrid approach is effective:
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the hydrazide and coupling partners .
- Solvent Effects: COSMO-RS simulations to predict solvent compatibility (e.g., DMF vs. ethanol) for optimal yield .
- AI-Powered Tools: Platforms like Pistachio or Reaxys databases suggest feasible synthetic routes based on historical reaction data .
Q. What strategies are effective in resolving contradictory data regarding the optimal solvent systems for this compound derivatization?
- Methodological Answer: Address contradictions via systematic experimentation:
- Design of Experiments (DOE): Use a factorial design to test solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst interactions .
- In-Situ Monitoring: Real-time -NMR or Raman spectroscopy to observe solvent-dependent intermediate formation .
- Meta-Analysis: Compare literature data (e.g., PubChem, ECHA) to identify trends in solvent performance for similar hydrazides .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the catalytic efficiency of Lewis acids in this compound syntheses?
- Methodological Answer: Contradictions often arise from substrate-specific effects:
- Catalyst Screening: Test multiple Lewis acids (e.g., ZnCl, FeCl) under standardized conditions .
- Byproduct Analysis: Use GC-MS to identify catalyst-induced side products (e.g., dimerization or over-oxidation) .
- Cross-Validation: Replicate reported protocols with strict adherence to molar ratios and purity of reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
